molecular formula C6H6N4O2 B100834 3,7-Dihydro-8-methyl-1H-purine-2,6-dione CAS No. 17338-96-4

3,7-Dihydro-8-methyl-1H-purine-2,6-dione

Cat. No. B100834
CAS RN: 17338-96-4
M. Wt: 166.14 g/mol
InChI Key: RTAPDZBZLSXHQQ-UHFFFAOYSA-N
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Description

The compound "3,7-Dihydro-8-methyl-1H-purine-2,6-dione" is a derivative of the purine family, which is a key structure in many biological molecules, including DNA and RNA. Purine derivatives have been extensively studied due to their biological relevance and potential therapeutic applications.

Synthesis Analysis

The synthesis of purine derivatives has been a subject of interest in medicinal chemistry. For instance, a series of substituted analogues based on the purine ring system have been synthesized, showing antiinflammatory activity in the adjuvant-induced arthritis rat model . Another study reports the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are characterized by NMR and ESI MS data . Additionally, new methods for synthesizing imidazo[1,2,3-cd]purine derivatives have been developed, which involve intramolecular alkylation . A one-step procedure for preparing thiazolo[2,3-f]purine derivatives via reaction with thiiranes has also been reported . Furthermore, a series of pyrimido[1,2,3-cd]purine derivatives with a triazole ring have been synthesized through cycloaddition reactions .

Molecular Structure Analysis

The molecular structure and intermolecular interactions of purine derivatives are crucial for their biological activity. A quantitative analysis of the intermolecular interactions in a xanthine derivative, which is structurally related to purine, has been performed. This study revealed an anisotropic distribution of interaction energies, including coulombic and dispersion forces, which could inform the design of new materials .

Chemical Reactions Analysis

The chemical reactivity of purine derivatives is influenced by their molecular structure. The studies mentioned provide insights into various chemical reactions that purine derivatives can undergo, such as cyclooxygenase inhibitory activity , inhibition of DPP-IV , and reactions with thiiranes to form thiazolo[2,3-f]purine derivatives . These reactions are important for the development of new drugs and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. The studies do not provide explicit details on these properties; however, the synthesis and structural analysis imply that these compounds are stable enough for biological assays and have specific interactions based on their molecular framework .

Scientific Research Applications

Synthesis Methods

  • New Synthesis Techniques : Researchers have developed new methods for synthesizing derivatives of 3,7-Dihydro-8-methyl-1H-purine-2,6-dione. These methods involve reactions with different reagents and have yielded various derivatives in significant yields. This demonstrates the compound's versatility in chemical synthesis (Khaliullin & Klen, 2010).

Protective Groups in Synthesis

  • Use of Protective Groups : In the synthesis of certain derivatives, the use of protective groups like thietanyl has been essential. This approach aids in the synthesis of compounds that might otherwise be difficult to produce due to the reactivity of certain positions on the xanthine molecule (Khaliullin et al., 2020).

Molecular Structure Analysis

  • Vibrational Characteristics and Structure : Studies have been conducted to understand the molecular structure and vibrational characteristics of xanthine and its derivatives. These studies provide insights into the physical and chemical properties of these compounds, which are crucial for their potential applications (Gobre et al., 2010).

Impurity Characterization

  • Characterization of Impurities : Research has also focused on identifying and characterizing impurities in compounds related to xanthine, such as 8-chlorotheophylline. This is important for ensuring the purity and safety of pharmaceutical preparations containing xanthine derivatives (Desai et al., 2011).

Photochemical Synthesis

  • Photochemical Synthesis : Xanthine derivatives have been synthesized using photochemistry. This innovative approach opens up new pathways for the production of novel compounds, which could have various applications (Han et al., 2008).

Safety And Hazards

Methylxanthines, which include caffeine, aminophylline, IBMX, paraxanthine, pentoxifylline, theobromine, theophylline, and 7-methylxanthine (heteroxanthine), among others, affect the airways, increase heart rate and force of contraction, and at high concentrations can cause cardiac arrhythmias . In high doses, they can lead to convulsions that are resistant to anticonvulsants . Methylxanthines induce gastric acid and pepsin secretions in the gastrointestinal tract . Methylxanthines are metabolized by cytochrome P450 in the liver . If swallowed, inhaled, or exposed to the eyes in high amounts, xanthines can be harmful, and may cause an allergic reaction if applied topically .

properties

IUPAC Name

8-methyl-3,7-dihydropurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAPDZBZLSXHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169610
Record name 3,7-Dihydro-8-methyl-1H-purine-2,6-dione
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Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dihydro-8-methyl-1H-purine-2,6-dione

CAS RN

17338-96-4
Record name 3,9-Dihydro-8-methyl-1H-purine-2,6-dione
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Record name 3,7-Dihydro-8-methyl-1H-purine-2,6-dione
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Record name 3,7-Dihydro-8-methyl-1H-purine-2,6-dione
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